2-Aminoacetaldehyde

Catalog No.
S1906676
CAS No.
6542-88-7
M.F
C2H5NO
M. Wt
59.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoacetaldehyde

CAS Number

6542-88-7

Product Name

2-Aminoacetaldehyde

IUPAC Name

2-aminoacetaldehyde

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

InChI

InChI=1S/C2H5NO/c3-1-2-4/h2H,1,3H2

InChI Key

LYIIBVSRGJSHAV-UHFFFAOYSA-N

SMILES

C(C=O)N

Synonyms

2-aminoacetaldehyde

Canonical SMILES

C(C=O)N

2-Aminoacetaldehyde is an organic compound with the molecular formula C2H5NO\text{C}_2\text{H}_5\text{NO}. It is classified as an amino aldehyde, specifically derived from acetaldehyde by replacing one of the hydrogen atoms in the methyl group with an amino group. This compound is characterized by its instability under standard laboratory conditions, often leading to rapid degradation or polymerization, which complicates its handling and storage .

The structure can be represented as:

text
H |H2N-C-CHO | H

Typical of both aldehydes and amines. Key reactions include:

  • Condensation Reactions: It can react with other carbonyl compounds to form imines or enamines.
  • Reductive Amination: This involves the reaction with amines in the presence of reducing agents to form secondary amines.
  • Oxidation: The aldehyde functional group can be oxidized to yield carboxylic acids under appropriate conditions .

2-Aminoacetaldehyde exhibits notable biological activity. It has been identified as a potential intermediate in metabolic pathways and has implications in neurobiology due to its involvement in the synthesis of neurotransmitters. The compound's reactivity allows it to participate in various biochemical processes, including those that affect cellular signaling .

Several methods are available for synthesizing 2-aminoacetaldehyde:

  • From Acetaldehyde and Ammonia: This method involves the direct reaction of acetaldehyde with ammonia.
  • Reduction of 2-Aminoacetic Acid: The amino acid can be reduced using reducing agents such as lithium aluminum hydride.
  • Hydrolysis of N-Acylated Amines: N-acylated derivatives can be hydrolyzed to yield 2-aminoacetaldehyde .

2-Aminoacetaldehyde has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.
  • Biochemical Research: Utilized in studies related to amino acids and neurotransmitter synthesis.
  • Agriculture: Investigated for potential use in developing agrochemicals due to its biological activity .

Research on interaction studies involving 2-aminoacetaldehyde indicates its role in various biochemical pathways. It has been shown to interact with enzymes involved in amino acid metabolism, influencing their activity and stability. Additionally, it may form complexes with metal ions, affecting its reactivity and biological function .

Several compounds share structural similarities with 2-aminoacetaldehyde. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
GlycineC2H5NO2Simplest amino acid, involved in protein synthesis.
SerineC3H7NO3Contains a hydroxyl group; important for metabolism.
Beta-AlanineC3H7NO2Non-proteinogenic amino acid; used as a supplement.

Uniqueness of 2-Aminoacetaldehyde:

  • Unlike glycine and serine, which are stable amino acids, 2-aminoacetaldehyde is notably unstable, making it a reactive intermediate rather than a building block for proteins.
  • Its dual functionality as both an aldehyde and an amine allows it to participate in unique

XLogP3

-1.2

UNII

75G7022MOD

Sequence

G

Other CAS

6542-88-7

Wikipedia

2-aminoacetaldehyde

Dates

Modify: 2023-08-16

Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation

Faïza Diaba, Josep Bonjoch
PMID: 19503923   DOI: 10.1039/b906835j

Abstract

The six-membered nitrogen-containing ring of the morphan scaffold, ubiquitous in natural products, is formed by an intramolecular aldol process of an aza-tethered dicarbonyl compound, leading to the first asymmetric synthesis of a morphan derivative using organocatalysis.


Divergent mechanisms of suicide inactivation for ethanolamine ammonia-lyase

Gregory M Sandala, David M Smith, Leo Radom
PMID: 15954794   DOI: 10.1021/ja051527k

Abstract

Ab initio molecular orbital calculations have been used to study the mechanism of suicide inactivation of ethanolamine ammonia-lyase induced by three different substrate analogues. Analysis of the normal catalytic mechanism with 2-aminoethanol (ethanolamine) as substrate predicts that both the hydrogen-abstraction and hydrogen-reabstraction steps involving the B(12)-cofactor are likely to be exothermic. On the other hand, the proposed inactivation mechanism for the first substrate analogue, glycolaldehyde, leads to a highly stabilized radical that results in a very endothermic (by ca. 90 kJ mol(-)(1)) hydrogen-reabstraction step, which is thought to halt the normal function of the enzyme. Curiously, the energy requirements for a catalytically imposed mechanism in the case of the second substrate analogue, 2-hydroxyethylhydrazine (HEH), parallel those for the catalytic substrate, despite the fact that HEH is found to inactivate EAL experimentally. However, further analysis reveals the presence of a lower energy pathway for HEH that leads to the formation of the highly stabilized hydrazinium radical cation. In a manner similar to when glycolaldehyde is the substrate analogue, this results in an endothermicity for the hydrogen-reabstraction step that is prohibitively large. In contrast to these related inactivation mechanisms, the third substrate analogue, 2-aminoacetaldehyde, apparently accomplishes the inactivation of EAL in an entirely different manner. A pathway for the experimentally observed formation of acetic acid and ammonium cation has been identified and appears catalytic in the sense that 5'-deoxyadenosyl radical is regenerated. However, mechanisms to account for the subsequent formation of 4',5'-anhydroadenosine and degradation of the corrinoid ring of the cofactor have not been elucidated.


Efficient total synthesis of (+)-negamycin, a potential chemotherapeutic agent for genetic diseases

Yoshio Hayashi, Thomas Regnier, Shigenobu Nishiguchi, Magne O Sydnes, Daisuke Hashimoto, Junya Hasegawa, Takahiro Katoh, Tetsuya Kajimoto, Masataka Shiozuka, Ryoichi Matsuda, Manabu Node, Yoshiaki Kiso
PMID: 18473076   DOI: 10.1039/b801498a

Abstract

Herein, we describe an efficient strategy for the total synthesis of (+)-negamycin using commercially available achiral N-Boc-2-aminoacetaldehyde as starting material with 42% overall yield for a limited number of steps.


Assessment of aldehyde dehydrogenase in viable cells

R J Jones, J P Barber, M S Vala, M I Collector, S H Kaufmann, S M Ludeman, O M Colvin, J Hilton
PMID: 7742535   DOI:

Abstract

Cytosolic aldehyde dehydrogenase (ALDH), an enzyme responsible for oxidizing intracellular aldehydes, has an important role in ethanol, vitamin A, and cyclophosphamide metabolism. High expression of this enzyme in primitive stem cells from multiple tissues, including bone marrow and intestine, appears to be an important mechanism by which these cells are resistant to cyclophosphamide. However, although hematopoietic stem cells (HSC) express high levels of cytosolic ALDH, isolating viable HSC by their ALDH expression has not been possible because ALDH is an intracellular protein. We found that a fluorescent aldehyde, dansyl aminoacetaldehyde (DAAA), could be used in flow cytometry experiments to isolate viable mouse and human cells based on their ALDH content. The level of dansyl fluorescence exhibited by cells after incubation with DAAA paralleled cytosolic ALDH levels determined by Western blotting and the sensitivity of the cells to cyclophosphamide. Moreover, DAAA appeared to be a more sensitive means of assessing cytosolic ALDH levels than Western blotting. Bone marrow progenitors treated with DAAA proliferated normally. Furthermore, marrow cells expressing high levels of dansyl fluorescence after incubation with DAAA were enriched for hematopoietic progenitors. The ability to isolate viable cells that express high levels of cytosolic ALDH could be an important component of methodology for identifying and purifying HSC and for studying cyclophosphamide-resistant tumor cell populations.


The mechanism of action of ethanolamine ammonia-lyase, an adenosylcobalamin-dependent enzyme. Reaction of the enzyme.cofactor complex with 2-aminoacetaldehyde

J S Krouwer, R M Schultz, B M Babior
PMID: 624717   DOI:

Abstract

Ethanolamine ammonia-lyase (EC 4.3.1.7) catalyzes the adenosylcobalamin-dependent deamination of ethanolamine and 2-aminopropanol. Incubation of the enzyme.cofactor complex with 2-aminoacetaldehyde leads to rapid cleavage of the carbon--cobalt bond accompanied by the destruction of the corrinoid portion of the cofactor. During this reaction the adenosyl portion of the cofactor is oxidized to 4',5'-anhydroadenosine, and the aminoacetaldehyde is converted to acetic acid, which remains associated with the enzyme as a noncovalent complex which survives gel filtration. There is no evidence for the alkylation of the corrin metal by the substrate analog. The enzyme.AdoCbl complex is thus able to eliminate an amino group from a substrate analog without the formation of a new alkyl cobalamin in which the analog is a ligand. These observations do not support the participation of what might be termed "substratylcobalamin" as an intermediate in the ammonia migration occurring in reactions catalyzed by ethanolamine ammonia-lyase.


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